molecular formula C9H13BrSi B096455 (3-Bromophenyl)trimethylsilane CAS No. 17878-47-6

(3-Bromophenyl)trimethylsilane

Cat. No. B096455
Key on ui cas rn: 17878-47-6
M. Wt: 229.19 g/mol
InChI Key: JXQZFRPARQBDKV-UHFFFAOYSA-N
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Patent
US05693668

Procedure details

To a solution of 3-trimethylsilyl-bromobenzene (7.62 g, 33.3 mmol) in diethyl ether (35 ml) was added at 0° C. 1.5M n-butyllithium in hexane (22.2 ml, 33.3 mmol) over 10 min. Then the mixture was allowed to react 15 min at room temperature, cooled to -78° C. and ethyltrifluoroacetate (14.2 g, 100 mmol) was added over 5 min. Then the mixture was allowed to react 15 min at -78° C., the cooling bath was removed and when the temperature rose to 0° C. 3N HCl (35 ml) was added dropwise. The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure afforded the expected compound as a colorless oil (4.32 g, 53% yield), b.p. 120° C., Rf: 0.28 (cyclohexane/diethyl ether: 95/5).
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.2 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.CCCCCC.C([O:25][C:26](=O)[C:27]([F:30])([F:29])[F:28])C>C(OCC)C.C1CCCCC1.C(OCC)C>[F:28][C:27]([F:30])([F:29])[C:26]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([Si:2]([CH3:11])([CH3:10])[CH3:1])[CH:4]=1)=[O:25] |f:5.6|

Inputs

Step One
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.C(C)OCC
Step Two
Name
Quantity
7.62 g
Type
reactant
Smiles
C[Si](C=1C=C(C=CC1)Br)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
22.2 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react 15 min at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to react 15 min at -78° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
rose to 0° C
ADDITION
Type
ADDITION
Details
3N HCl (35 ml) was added dropwise
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC(=CC=C1)[Si](C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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